molecular formula C15H15N3O4 B13160987 5-N-Cbz-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid

5-N-Cbz-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid

Cat. No.: B13160987
M. Wt: 301.30 g/mol
InChI Key: CCYQHICESMOQJG-UHFFFAOYSA-N
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Description

Structure and Synthesis
The compound 5-N-Cbz-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid features a bicyclic core comprising a pyrazolo[1,5-a]pyrazine ring system. Key structural elements include:

  • Tetrahydropyrazine ring: A partially saturated six-membered ring with two nitrogen atoms .
  • N-Cbz (Carbobenzyloxy) group: A protective group at position 5, enhancing stability during synthesis .

Synthesis Pathway
The synthesis involves multi-step reactions starting from 4-chloro-3-oxo-butyric acid ethyl ester. Key steps include:

Etherification: Using KOtBu to form intermediates.

Cyclization: With hydrazine hydrate to construct the pyrazolo-pyrazine core.

Deprotection and Functionalization: Removal of the t-butyl group and introduction of the Cbz group .

Properties

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

5-phenylmethoxycarbonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid

InChI

InChI=1S/C15H15N3O4/c19-14(20)12-8-16-18-7-6-17(9-13(12)18)15(21)22-10-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2,(H,19,20)

InChI Key

CCYQHICESMOQJG-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)O)CN1C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-N-Cbz-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid typically involves the catalytic hydrogenation of pyrazolo[1,5-a]pyrazines. The process begins with the preparation of the pyrazolo[1,5-a]pyrazine core, which can be achieved through various methods, including 1,3-dipolar cycloaddition of bicyclic sydnone to propargylic acid derivatives . The hydrogenation step is often catalyzed by palladium on carbon (Pd/C) under hydrogen gas .

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as preparative high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-N-Cbz-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazines, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-N-Cbz-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of signal transduction processes or modulation of receptor activity .

Comparison with Similar Compounds

Structural Differences and Electronic Properties

The table below highlights structural variations among related compounds and their implications:

Compound Name Core Structure Key Substituents Synthesis Method Biological Activity References
Target Compound Pyrazolo[1,5-a]pyrazine 5-N-Cbz, 3-COOH Multi-step cyclization and deprotection Not reported (potential enzyme inhibition)
5,7-Dimethylpyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 5,7-CH3 Condensation of acetylacetone and hydrazine Cytotoxicity (varies by substituents)
Pyrazolo[1,5-a]quinoxaline derivatives Pyrazolo[1,5-a]quinoxaline Alkyl chains (C4–C5) Multi-component reactions TLR7 antagonism (IC50 = 8.2–10 µM)
Triazolo[1,5-a]quinazolines Triazolo[1,5-a]quinazoline 3-Carboxylate Condensation with hydrazides Adenosine receptor antagonism
Ethyl 5-benzyl-4-oxo-pyrazolo[1,5-a]pyrazine-2-carboxylate Pyrazolo[1,5-a]pyrazine 5-Benzyl, 2-COOEt Cyclocondensation and esterification Cathepsin K inhibition (IC50 ~ 25 µM)

Key Observations :

  • Core Heterocycle: Pyrazolo[1,5-a]pyrazine (target) vs. pyrimidine, quinoxaline, or quinazoline in analogs. The pyrazine core offers distinct electronic properties (e.g., reduced aromaticity compared to pyrimidine) that may influence solubility and target binding .
  • Carboxylic acid at position 3 enhances polarity, favoring interactions with polar enzyme active sites (e.g., cathepsins) .

Biological Activity

5-N-Cbz-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C12H14N4O3
  • Molecular Weight : 258.27 g/mol

This structure contributes to its interaction with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antiviral Activity :
    • A study demonstrated that derivatives of tetrahydropyrazolo compounds showed inhibition of HIV-1 integrase catalytic activity. The lead compound exhibited an IC50 value of 74 nM for integrase-catalyzed strand transfer and inhibited HIV-1 replication with an IC95 value of 63 nM in cell culture .
  • Antimicrobial Activity :
    • The compound was also tested for its efficacy against Mycobacterium tuberculosis. It showed significant inhibition rates (54-72%) against the H37Rv strain, indicating potential as an anti-tuberculosis agent .
  • Inhibition of Hepatitis B Virus (HBV) :
    • Recent findings suggest that derivatives of tetrahydropyrazolo compounds act as core protein allosteric modulators (CpAMs) for HBV. These compounds effectively inhibited a range of nucleos(t)ide-resistant HBV variants and demonstrated a reduction in HBV DNA viral load in mouse models .

The mechanism by which this compound exerts its biological effects primarily involves:

  • Metal-binding interactions : The coplanar arrangement of metal-binding heteroatoms enhances binding to the active sites of target enzymes like integrase.
  • Lipophilicity : The structure's lipophilicity plays a crucial role in its biological activity; increased lipophilicity often correlates with enhanced potency against various pathogens .

Case Studies

Several studies have highlighted the compound's biological activities:

Study ReferenceBiological ActivityKey Findings
AntiviralIC50 = 74 nM against HIV integrase; IC95 = 63 nM for HIV replication.
Antimicrobial54-72% inhibition against Mycobacterium tuberculosis H37Rv.
Antiviral (HBV)Inhibition of HBV DNA in mouse models; effective against resistant variants.

Q & A

Q. Table 1: Representative Synthetic Pathways

Starting MaterialReagents/ConditionsProduct ClassKey Reference
EnaminesHydrazine hydrate, refluxPyrazolo[1,5-a]pyrimidines
β-KetonitrilesCyanoacetohydrazides, DMF-DMAPyridones/Pyrazolo-pyridines
5-Aminopyrazolesβ-Ketonitriles, pyridineFused pyrazolo[3,4-b]pyrazines

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:
Characterization relies on a combination of techniques to confirm structure and purity:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks. For example, 1H^1H NMR of pyrazolo[1,5-a]pyrazine derivatives shows distinct peaks for NH (δ 9.5–10.5 ppm) and aromatic protons (δ 6.5–8.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ for C13_{13}H11_{11}N5_5O: calcd. 254.1042, found 254.1039) .
  • Elemental Analysis : Confirms stoichiometry (e.g., C, 61.65%; H, 4.38%; N, 27.65% for C13_{13}H11_{11}N5_5O) .
  • Infrared (IR) Spectroscopy : Detects functional groups like carboxylic acid (C=O stretch at ~1700 cm1^{-1}) and Cbz-protected amines (N-H stretch at ~3300 cm1^{-1}) .

Advanced: How can regioselective functionalization at position 7 of the pyrazolo[1,5-a]pyrazine core be achieved?

Methodological Answer:
Regioselective functionalization requires tailored reagents and catalysts:

  • Electrophilic Aromatic Substitution : Position 7 is activated for electrophiles due to electron-donating substituents. For example, nitration or halogenation under mild conditions (e.g., HNO3_3/H2_2SO4_4 at 0°C) targets this position .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh3_3)4_4 as a catalyst introduces aryl groups at position 7 .
  • Protection-Deprotection Strategies : The Cbz group at position 5 can be selectively removed (e.g., H2_2/Pd-C) to enable further functionalization without disturbing position 7 .

Key Challenge : Competing reactivity at positions 3 and 7 can occur. Use steric hindrance (e.g., bulky directing groups) or temperature control to suppress side reactions .

Advanced: What computational approaches are used to predict the reactivity and electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For pyrazolo[1,5-a]pyrazines, the HOMO is localized at the pyrazole ring, indicating reactivity toward electrophiles .
  • Molecular Docking : Evaluates binding affinity with biological targets (e.g., enzymes or receptors). For instance, docking studies with pyrazolo[1,5-a][1,3,5]triazines reveal interactions with ATP-binding pockets in kinases .
  • Molecular Dynamics (MD) Simulations : Assesses conformational stability in solvent environments, critical for optimizing solubility and bioavailability .

Q. Table 2: Computational Parameters for Pyrazolo[1,5-a]Pyrazine Derivatives

ParameterValue (Example)ApplicationReference
HOMO Energy (eV)-6.2 to -5.8Electrophilic Attack Prediction
LogP (Octanol-Water)1.5–2.3Solubility Optimization
Docking Score (kcal/mol)-9.5 to -8.0Kinase Inhibition Potential

Data Contradiction Analysis: How to resolve conflicting reaction outcomes when using hydrazine hydrate in synthesis?

Methodological Answer:
Discrepancies arise from varying reaction conditions:

  • Temperature Control : At 25°C, hydrazine hydrate with enamines yields cyanopyrazoles, while reflux (80–100°C) favors aminopyrazoles due to kinetic vs. thermodynamic control .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates for cyclization, whereas protic solvents (e.g., ethanol) promote hydrolysis side reactions .
  • Stoichiometry : Excess hydrazine (≥2 equiv) drives complete cyclization, but sub-stoichiometric amounts may yield partially reacted intermediates .

Q. Resolution Strategy :

Monitor reactions via TLC or in situ IR to detect intermediate formation.

Optimize conditions using design of experiments (DoE) to balance temperature, solvent, and stoichiometry .

Advanced: How to address low yields in the synthesis of fused pyrazolo[1,5-a]pyrazine derivatives?

Methodological Answer:
Low yields often stem from poor solubility or competing pathways:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and improves yield by 15–20% via enhanced energy transfer .
  • Catalytic Systems : Use Lewis acids (e.g., ZnCl2_2) to stabilize transition states in cyclocondensation reactions .
  • Purification Techniques : Employ gradient column chromatography (hexane/EtOAc) or recrystallization (DMF/H2_2O) to isolate pure products .

Case Study : The synthesis of pyrazolo[1,5-a][1,3,5]triazines via amidoxime intermediates achieved 68% yield after optimizing microwave conditions (150°C, 20 min) .

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